sodium 2-(2-aminophenyl)acetate
Description
Properties
CAS No. |
64462-12-0 |
|---|---|
Molecular Formula |
C8H8NNaO2 |
Molecular Weight |
173.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Selective Strategies for 2 2 Aminophenyl Acetate and Its Derivatives
Classical and Contemporary Synthetic Routes to 2-(2-Aminophenyl)acetic Acid
The preparation of 2-(2-aminophenyl)acetic acid can be achieved through several synthetic pathways, ranging from multi-step sequences involving aromatic precursors to more convergent one-pot reactions.
Multi-Step Synthesis from Aromatic Precursors
A common and versatile approach to 2-(2-aminophenyl)acetic acid involves a multi-step synthesis starting from readily available aromatic compounds. A representative strategy begins with the nitration of a suitable phenyl precursor, followed by the introduction of the acetic acid side chain and subsequent reduction of the nitro group.
For instance, a synthetic route can commence with the nitration of a substituted benzene (B151609) derivative. The resulting nitroaromatic compound can then undergo a series of reactions to introduce the acetic acid moiety. One such method involves the conversion of a methyl group on the aromatic ring to a benzyl (B1604629) halide, which can then be cyanated and subsequently hydrolyzed to the carboxylic acid. A more direct approach involves the reaction of a nitro-substituted halobenzene with a malonic ester derivative, followed by hydrolysis and decarboxylation.
A specific example is the synthesis of 2-nitro-4-substituted phenylacetic acid, which serves as a direct precursor to the corresponding aminophenylacetic acid. This process can be initiated by the nitration of a 4-substituted halobenzene using a mixture of concentrated nitric acid and sulfuric acid. The resulting 2-nitro-halobenzene is then subjected to a substitution reaction with an excess of a malonic ester, such as ethyl cyanoacetate, under basic conditions. Subsequent treatment with a strong acid, like concentrated hydrochloric acid, leads to the formation of the 2-nitro-4-substituted benzyl cyanide. The final step involves the hydrolysis of the nitrile group to a carboxylic acid under strongly acidic or basic conditions to yield the 2-nitro-4-substituted phenylacetic acid. The subsequent reduction of the nitro group, as will be discussed in section 2.1.3, provides the desired 2-aminophenylacetic acid derivative.
One-Pot Three-Component Condensation Reactions
Modern synthetic chemistry increasingly focuses on the development of one-pot reactions, where multiple transformations occur in a single reaction vessel. These methods offer advantages in terms of efficiency, reduced waste, and simplified purification procedures. For the synthesis of derivatives of 2-(2-aminophenyl)acetic acid, one-pot three-component condensation reactions represent a powerful strategy.
While a direct one-pot synthesis of 2-(2-aminophenyl)acetic acid itself is not widely reported, various derivatives can be efficiently prepared using this approach. A notable example is the Gewald reaction, a one-pot synthesis of substituted 2-aminothiophenes. organic-chemistry.org This reaction involves the condensation of a ketone or aldehyde, an active methylene (B1212753) compound (such as a cyanoacetate), and elemental sulfur in the presence of a base. organic-chemistry.org By employing a cyclic ketone, a substituted cyanoacetate, and sulfur, it is possible to construct a 2-aminothiophene ring system which can be considered a heterocyclic bioisostere of a substituted 2-aminophenylacetic acid derivative. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization. organic-chemistry.org The use of a green and cost-effective catalyst like L-proline has been shown to facilitate this reaction under mild conditions. organic-chemistry.org
Another relevant example is the one-pot domino synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones. nih.govresearchgate.net This cascade reaction, promoted by cesium carbonate, involves a Michael addition of an N-substituted (ortho-hydroxy)aryl glycine (B1666218) ester to an α,β-unsaturated carbonyl compound, followed by lactonization. nih.govresearchgate.net This methodology allows for the construction of complex heterocyclic structures containing an amino acid-like fragment in a single operation.
Reduction Methodologies for Aminophenylacetic Acid Synthesis (e.g., Iron Powder/Acetic Acid Reduction)
The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis and is the final key step in many synthetic routes to 2-(2-aminophenyl)acetic acid, starting from its nitro precursor, 2-nitrophenylacetic acid. A variety of reduction methods are available, with the choice often depending on factors such as the presence of other functional groups, cost, and scalability.
A classical and widely used method is the Bechamp reduction, which employs iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. This method is particularly advantageous for large-scale industrial preparations due to the low cost and ready availability of the reagents. The reaction involves the oxidation of metallic iron to iron salts while the nitro group is reduced to the corresponding amine.
Other metal-based reduction systems are also effective. For example, tin (Sn) in the presence of concentrated hydrochloric acid is a reliable method for the reduction of aromatic nitro compounds. Similarly, zinc (Zn) metal can be used.
Catalytic hydrogenation is another powerful and clean method for the reduction of nitro groups. This technique involves the use of hydrogen gas in the presence of a metal catalyst, such as platinum oxide (PtO2), palladium on carbon (Pd/C), or Raney nickel. The reaction is typically carried out in a suitable solvent under pressure. Catalytic hydrogenation often proceeds with high yields and produces water as the only byproduct, making it an environmentally friendly option. For instance, the reduction of p-nitrophenylacetic acid to p-aminophenylacetic acid has been reported to give a quantitative yield using a platinum oxide catalyst. orgsyn.org
A detailed procedure for the reduction of p-nitrophenylacetic acid using hydrogen sulfide (B99878) in an aqueous ammonia (B1221849) solution has been described in Organic Syntheses. orgsyn.org In this method, the nitro compound is dissolved in aqueous ammonia and saturated with hydrogen sulfide. orgsyn.org The resulting ammonium (B1175870) salt of the aminophenylacetic acid is then isolated by acidification. orgsyn.org This procedure is noted to provide a good yield and avoids some of the filtration issues associated with methods using metal salts. orgsyn.org
| Reduction Method | Reagents | Key Features |
| Bechamp Reduction | Iron powder, Acetic acid/Hydrochloric acid | Cost-effective, suitable for large-scale synthesis. |
| Tin/Acid Reduction | Tin, Hydrochloric acid | Reliable and effective for aromatic nitro compounds. |
| Catalytic Hydrogenation | H₂, PtO₂, Pd/C, or Raney Ni | Clean reaction with high yields; water is the only byproduct. |
| Hydrogen Sulfide Reduction | H₂S, Aqueous ammonia | Good yield, avoids filtration of metal salts. orgsyn.org |
Preparation and Stability of Sodium 2-(2-Aminophenyl)acetate
The sodium salt of 2-(2-aminophenyl)acetic acid, this compound, is often prepared for applications where enhanced aqueous solubility is desired. The preparation is typically a straightforward acid-base neutralization reaction.
The synthesis of this compound is achieved by treating 2-(2-aminophenyl)acetic acid with a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, in a suitable solvent, most commonly water or an alcohol-water mixture. For example, a procedure analogous to the synthesis of other sodium carboxylates involves dissolving the carboxylic acid in a solvent and adding a solution of the sodium base until a neutral pH is reached. prepchem.com The solvent is then typically removed under reduced pressure to yield the solid sodium salt. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether, to precipitate the salt. prepchem.com
Regarding the stability of this compound, while specific long-term stability studies on this particular compound are not extensively documented in publicly available literature, general principles for the storage of sodium carboxylate salts apply. As a salt of a primary aromatic amine and a carboxylic acid, it is susceptible to oxidation and potential microbial growth in aqueous solutions. For long-term storage in the solid state, it is advisable to keep the compound in a well-sealed container, protected from light and moisture, and at a cool temperature. The use of an inert atmosphere, such as nitrogen or argon, can further prevent oxidative degradation.
Studies on the stability of similar compounds, such as sodium phenylbutyrate, have shown that extemporaneously prepared aqueous suspensions can be stable for at least 90 days when stored in amber plastic bottles at room temperature, with no significant changes in concentration, color, odor, or pH, and no visible microbial growth. nih.gov This suggests that with appropriate formulation, aqueous solutions of this compound could also exhibit reasonable stability. For laboratory use, it is recommended to store the solid compound in a desiccator.
Derivatization Strategies and Functional Group Transformations
The presence of both a primary amino group and a carboxylic acid function makes 2-(2-aminophenyl)acetic acid a versatile scaffold for the synthesis of a wide range of derivatives. The selective modification of either of these functional groups allows for the construction of more complex molecules.
Acylation and Amide Bond Formation Reactions
The amino group of 2-(2-aminophenyl)acetate is a nucleophilic center that can readily undergo acylation reactions with various acylating agents to form amides. This transformation is fundamental in medicinal chemistry and materials science for the synthesis of new chemical entities with diverse properties.
Acylation with Acid Anhydrides: A common method for the acylation of amines is the use of acid anhydrides, such as acetic anhydride (B1165640). youtube.comyoutube.comwikipedia.org The reaction of the amino group of 2-(2-aminophenyl)acetate or its ester derivative with an anhydride typically proceeds under mild conditions, often in the presence of a base like pyridine (B92270) to neutralize the carboxylic acid byproduct. wikipedia.org For example, the reaction of an amine with acetic anhydride results in the formation of an acetamide (B32628). youtube.comyoutube.comwikipedia.org This reaction is generally high-yielding and chemoselective for the amino group, leaving the carboxylate or ester group intact. The use of symmetrical anhydrides is often preferred to avoid the formation of mixed products. youtube.com
Amide Bond Formation with Coupling Reagents: The carboxylic acid group of 2-(2-aminophenyl)acetic acid can be coupled with a wide variety of primary and secondary amines to form amide bonds. This reaction generally requires the activation of the carboxylic acid, which is typically achieved using a coupling reagent. libretexts.orgnih.gov Common coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). libretexts.orgkhanacademy.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. libretexts.org
To improve the efficiency of the coupling and to suppress side reactions, particularly racemization when dealing with chiral amino acids, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often used in conjunction with the coupling reagent. nih.govnih.gov For instance, a convenient protocol for amide bond formation, especially for electron-deficient amines, involves the use of EDC and DMAP with a catalytic amount of HOBt. nih.gov The reaction is typically carried out in an aprotic solvent like acetonitrile (B52724) or dichloromethane (B109758) at room temperature. nih.govfishersci.co.uk
The general mechanism involves the reaction of the carboxylic acid with the coupling reagent (e.g., EDC) in the presence of the additive (e.g., HOBt) to form a reactive HOBt ester. This activated intermediate is then readily attacked by the amine to furnish the desired amide product. nih.gov
| Reagent/Method | Reactants | Key Features |
| Acetic Anhydride | 2-(2-Aminophenyl)acetate, Acetic Anhydride | Forms an acetamide derivative; often high-yielding and chemoselective for the amino group. youtube.comyoutube.comwikipedia.org |
| DCC/HOBt | 2-(2-Aminophenyl)acetic acid, Amine, DCC, HOBt | A classic and effective method for amide bond formation; HOBt suppresses side reactions. nih.govkhanacademy.org |
| EDC/DMAP/HOBt | 2-(2-Aminophenyl)acetic acid, Amine, EDC, DMAP, HOBt (catalytic) | A convenient protocol, particularly for less reactive amines. nih.gov |
Amine Protection and Deprotection Strategies (e.g., Boc-Protection)
In the synthesis of derivatives of this compound, the protection of the amine group is a critical step to prevent unwanted side reactions and to direct the synthetic pathway towards the desired product. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various reaction conditions and its ease of removal under acidic conditions. jk-sci.comfishersci.co.ukmasterorganicchemistry.com
The protection of the amino group in 2-(2-aminophenyl)acetate is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.commasterorganicchemistry.com Common bases used for this transformation include sodium hydroxide, triethylamine (B128534) (TEA), or 4-dimethylaminopyridine (DMAP). jk-sci.comfishersci.co.uk The reaction is generally carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF), acetonitrile, or even in aqueous media. jk-sci.comfishersci.co.uk The Boc group can also be introduced under solvent-free conditions. jk-sci.com
The deprotection of the Boc-protected amine is accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol. jk-sci.comwikipedia.org This process involves the protonation of the carbamate (B1207046) oxygen, leading to the cleavage of the tert-butyl group as a stable cation and the release of the free amine. masterorganicchemistry.com The choice of deprotection conditions can be tailored to be compatible with other functional groups present in the molecule. For instance, selective cleavage of a secondary N-Boc group in the presence of a primary N-Boc group can be achieved using zinc bromide in dichloromethane. jk-sci.com
Other protecting groups, such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and the benzyl (Bn) group, which can be removed by catalytic hydrogenation, also offer orthogonal protection strategies in complex syntheses. masterorganicchemistry.comnih.gov
Table 1: Common Amine Protecting Groups and Their Deprotection Conditions
| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions |
| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, DMAP) | Strong acid (e.g., TFA, HCl) jk-sci.comwikipedia.org |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Base | Base (e.g., Piperidine) masterorganicchemistry.comnih.gov |
| Benzyl | Bn | Benzyl bromide, Base | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.comgoogle.com |
| p-Toluenesulfonyl | Tosyl | Tosyl chloride, Base | Strong acid, reducing agents |
| Nitrobenzenesulfonyl | Nosyl | Nosyl chloride, Base | Thiolates, other nucleophiles nih.gov |
Formation of Diverse Chemical Conjugates and Adducts
The versatile structure of 2-(2-aminophenyl)acetate allows for the formation of a wide array of chemical conjugates and adducts, expanding its potential applications. The amino and carboxylic acid functionalities serve as handles for conjugation with various molecules, including amino acids, peptides, and other bioactive scaffolds.
For instance, the condensation of 2-(4-aminophenyl)benzothiazole, a related structure, with amino acids has been achieved using activating agents like 1-hydroxybenzotriazole. nih.gov This approach, however, can be limited by low reactivity and long reaction times. nih.gov More efficient solid-phase synthesis methods have been developed for creating 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl amino acids and peptides. nih.gov
The formation of DNA adducts is another area of interest. Studies have explored the synthesis and incorporation of adducts derived from related aminoaryl compounds, such as 2-aminonaphthalene and 2-aminofluorene, into oligomeric DNA. nih.gov These syntheses often involve multi-step procedures and the use of phosphoramidite (B1245037) chemistry for automated DNA synthesis. nih.gov The nature of the adducts formed can vary, with different substitution patterns observed on the DNA bases. nih.gov
The reactivity of the amine group also allows for the formation of conjugates with various electrophilic partners. For example, reaction with isothiocyanates can lead to the formation of thiourea (B124793) derivatives, which have been explored for their biological activities. mdpi.com
Introduction of Heterocyclic Moieties (e.g., Imidazole, Thiazole (B1198619), Benzothiazole)
The incorporation of heterocyclic moieties into the 2-(2-aminophenyl)acetate scaffold can significantly modify its chemical and biological properties. Several synthetic strategies have been developed to introduce heterocycles such as imidazole, thiazole, and benzothiazole.
Imidazole Derivatives: Imidazole derivatives can be synthesized through various condensation reactions. niscpr.res.inmdpi.com A common method involves the reaction of α-haloketones with amidines, such as formamidine (B1211174) acetate (B1210297), often in liquid ammonia. mdpi.com Another approach is the three-component cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate. niscpr.res.in Greener synthetic methods, such as one-pot sequential reactions under neat conditions, have also been reported for the synthesis of imidazole-4-one derivatives. nih.gov
Thiazole Derivatives: The Hantzsch reaction is a classical and widely used method for the synthesis of thiazole derivatives, involving the condensation of α-haloketones with thioamides or thioureas. derpharmachemica.comresearchgate.net This method has been successfully employed to synthesize a variety of 2-aminothiazole (B372263) derivatives. derpharmachemica.com Modifications to the core thiazole structure can be achieved through techniques like Stille coupling, which utilizes organostannane intermediates. derpharmachemica.com
Benzothiazole Derivatives: The synthesis of 2-(2'-aminophenyl)benzothiazole derivatives can be achieved through several routes. mdpi.com One common method is the condensation of 2-aminothiophenols with various reagents like aldehydes, nitriles, or carboxylic acids. ijper.org However, the instability of 2-aminothiophenols can be a limitation. ijper.org Alternative methods include the Jacobson synthesis, which involves the cyclization of nitro-substituted thiobenzanilides followed by reduction of the nitro group. nih.gov One-pot reactions using a sulfur source like sodium hydrosulfide (B80085) (NaSH·nH₂O) and a copper catalyst have also been developed. mdpi.com
Functionalization with Organometallic Groups (e.g., Organotin Derivatives)
The carboxylic acid functionality of 2-(2-aminophenyl)acetate and its derivatives provides a convenient site for functionalization with organometallic groups, particularly organotin compounds. These derivatives have garnered interest due to their potential biological activities. nih.govsysrevpharm.org
The synthesis of organotin derivatives of 2-(2-aminophenyl)acetic acid is typically achieved by reacting the sodium salt of the acid with the corresponding organotin chlorides. tandfonline.com This reaction leads to the formation of tri- and diorganotin compounds with general formulas R₃SnL and R₂SnL₂, where L represents the 2-(2-aminophenyl)acetate anion and R can be an alkyl or aryl group (e.g., methyl, butyl, phenyl). tandfonline.com Chloro derivatives of the type R₂Sn(Cl)L can be prepared through a redistribution reaction between the diorganotin dicarboxylate and diorganotin dichloride. tandfonline.com
Spectroscopic techniques such as Infrared (IR), multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn), and Mössbauer spectroscopy are crucial for characterizing the structure and coordination geometry of these organotin compounds. tandfonline.com For example, the coordination number of the tin atom can often be determined from ¹¹⁹Sn NMR data. tandfonline.com X-ray crystallography provides definitive structural information in the solid state. tandfonline.com
The biological properties of these organotin derivatives, including their potential as anticancer agents, have been investigated. nih.govnih.gov
Table 2: Examples of Organotin Derivatives of Phenylacetic Acid Analogs
| Organotin Compound | General Formula | R Group Examples | Reference |
| Triorganotin carboxylate | R₃SnL | Methyl, Butyl, Phenyl | tandfonline.com |
| Diorganotin dicarboxylate | R₂SnL₂ | Methyl, Butyl, Phenyl | tandfonline.com |
| Diorganotin chloro carboxylate | R₂Sn(Cl)L | Methyl, Butyl, Phenyl | tandfonline.com |
Phosphorylation and Silylation Reactions
Phosphorylation and silylation reactions of 2-(2-aminophenyl)acetate and its derivatives introduce phosphate (B84403) and silyl (B83357) groups, respectively, which can alter the molecule's properties and reactivity.
Phosphorylation: While specific examples of phosphorylation directly on this compound are not prevalent in the provided search results, the general principles of phosphorylating amino and hydroxyl groups are well-established. Phosphorylation of related structures, such as 2-(2′-aminophenyl)benzothiazole, has been explored to create pincer ligands. mdpi.com The synthesis of phosphoramidites is a key step in the chemical synthesis of oligonucleotides and can be applied to modified nucleosides, including those with adducted aromatic amines. nih.gov
Silylation: Silylation is a common strategy for protecting hydroxyl and amino groups. In the context of synthesizing DNA adducts of related aromatic amines, silyl groups are used to protect hydroxyl groups on the deoxyribose sugar moiety during subsequent chemical transformations. nih.gov For example, the 5'-hydroxyl group of a deoxyguanosine adduct was protected with a dimethoxytrityl (DMT) group, while the 3'-hydroxyl was available for phosphoramidite synthesis. In some cases, to avoid unwanted side reactions, the order of silylation and other functional group manipulations is critical. nih.gov
Green Chemistry Approaches in 2-(2-Aminophenyl)acetate Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific green chemistry protocols for the synthesis of this compound are not extensively detailed in the provided search results, general green approaches applicable to its synthesis and the synthesis of its derivatives can be inferred.
One key area of green chemistry is the use of environmentally benign solvents or solvent-free conditions. For example, the Boc protection of amines, a key step in derivatization, can be performed under solvent-free conditions. jk-sci.com Similarly, molten state reactions, which avoid the use of catalysts or solvents, have been successfully used to synthesize related heterocyclic compounds like 2-(2′-(N-tosyl)aminophenyl)benzothiazole. mdpi.com
The use of mechanosynthesis, which employs mechanical force (e.g., in a ball mill) to drive reactions, is another green alternative to traditional solvent-based methods. This technique has been shown to be faster, higher yielding, and cleaner for the synthesis of palladacycle catalysts from 2-aminobiphenyl, a structurally related amine. murraystate.edu
Furthermore, the development of catalytic reactions that are highly atom-economical is a cornerstone of green chemistry. For instance, a C-N bond formation reaction for the amination of allenic ketones has been developed to work under biocompatible conditions in an aqueous buffer, demonstrating high regioselectivity and functional group tolerance. semanticscholar.org The use of recyclable catalysts, such as metal-supported montmorillonite (B579905) K10 clay for the deprotection of phenolic esters, also contributes to a greener process. jetir.org
In the broader context of peptide synthesis, which is relevant to the conjugation of 2-(2-aminophenyl)acetate, there is a significant focus on greener solvents and technologies. unife.it This includes exploring alternatives to traditional solvents and developing technologies like membrane-enhanced peptide synthesis to reduce waste. unife.it The development of new methods for producing key chemical intermediates from renewable resources, such as the synthesis of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan, also aligns with the goals of green chemistry. rsc.org
Advanced Spectroscopic and Crystallographic Characterization of 2 2 Aminophenyl Acetate and Its Derivatives
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of 2-(2-aminophenyl)acetate. The vibrational modes of the molecule, which are sensitive to the chemical environment and bonding, can be precisely measured and assigned.
In the FT-IR spectrum of a related compound, 2-(4-Cyanophenylamino) acetic acid, characteristic vibrational frequencies have been identified. nih.gov For the amine group (NH₂), the symmetric and asymmetric stretching vibrations are typically observed in the range of 3400–3200 cm⁻¹. The C-N stretching vibration usually appears around 1300–1200 cm⁻¹. The carboxylate group (COO⁻) exhibits strong characteristic absorptions, with the asymmetric stretching vibration occurring in the region of 1610–1550 cm⁻¹ and the symmetric stretching vibration found between 1420–1300 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations give rise to bands in the 900–675 cm⁻¹ region, which are indicative of the substitution pattern on the benzene (B151609) ring.
Raman spectroscopy provides complementary information. Aromatic amino acids, for instance, exhibit characteristic Raman bands in the 500–1200 cm⁻¹ spectral region. nih.gov For 2-(2-aminophenyl)acetate, key Raman signals would include those from the phenyl ring, the amine group, and the carboxylate group. The analysis of Raman spectra of breast cancer tissues has highlighted the significance of aromatic amino acid signatures, which can be a useful reference for identifying similar structural motifs. nih.gov The use of near-infrared excitation lasers, such as 785 nm, can be effective in reducing fluorescence background in biological samples. nih.gov
Table 1: Predicted Vibrational Frequencies for Sodium 2-(2-Aminophenyl)acetate
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Asymmetric Stretch | ~3400 |
| N-H | Symmetric Stretch | ~3300 |
| C-H (aromatic) | Stretch | >3000 |
| C=O (carboxylate) | Asymmetric Stretch | 1610-1550 |
| C=C (aromatic) | Stretch | 1600-1450 |
| C-O (carboxylate) | Symmetric Stretch | 1420-1300 |
| C-N | Stretch | 1300-1200 |
| C-H (aromatic) | Out-of-plane Bend | 900-675 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the precise connectivity and three-dimensional structure of molecules in solution. For this compound and its derivatives, ¹H, ¹³C, and multinuclear NMR techniques provide a wealth of structural information.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons, and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing acetate (B1210297) group. The aromatic protons would likely appear as a complex multiplet in the range of 6.5-7.5 ppm. The methylene protons (CH₂) adjacent to the carboxylate group would appear as a singlet, anticipated to be in the region of 3.5-4.0 ppm. The amine (NH₂) protons would give a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. In a related compound, 2-aminobiphenyl, the amine protons appear as a broad singlet at 3.71 ppm. rsc.org
Table 2: Predicted ¹H NMR Chemical Shifts for this compound in D₂O
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.5-7.5 | Multiplet |
| -CH₂- | 3.5-4.0 | Singlet |
| -NH₂ | Variable | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carboxylate carbon, the aromatic carbons, and the methylene carbon. The carboxylate carbon (COO⁻) is typically observed in the downfield region, around 170-180 ppm. The aromatic carbons will show a pattern of signals between 110 and 150 ppm, with the carbon attached to the amino group (C-N) appearing more upfield due to shielding effects, and the carbon attached to the acetate group (C-CH₂) appearing more downfield. The methylene carbon (-CH₂) is expected to resonate in the range of 40-50 ppm. In a similar structure, 2-aminobenzoic acid, the aromatic carbons appear in the range of 115-150 ppm. rsc.org
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O
| Carbon | Predicted Chemical Shift (ppm) |
| -COO⁻ | 170-180 |
| Aromatic C-N | ~145 |
| Aromatic C-CH₂ | ~130 |
| Aromatic C-H | 115-130 |
| -CH₂- | 40-50 |
Multinuclear NMR for Organometallic Compounds (e.g., ¹¹⁹Sn NMR)
For organometallic derivatives of 2-(2-aminophenyl)acetate, such as those containing tin, ¹¹⁹Sn NMR spectroscopy is a crucial technique. The chemical shift of the tin nucleus is highly sensitive to its coordination number and the nature of the ligands attached. The ¹¹⁹Sn NMR chemical shift can span a very wide range, from +3000 to -2500 ppm. northwestern.edu
In organotin(IV) carboxylates, the ¹¹⁹Sn chemical shift can indicate the coordination geometry around the tin atom. For instance, five-coordinate diorganotin(IV) carboxylate complexes typically exhibit δ(¹¹⁹Sn) values between -90 and -190 ppm, while six-coordinate complexes show signals in the range of -210 to -400 ppm. researchgate.net The formation of organotin(IV) complexes with 2-(2-aminophenyl)acetate would likely involve coordination through the carboxylate oxygen atoms, and potentially the amino group, leading to different coordination geometries and corresponding ¹¹⁹Sn chemical shifts. For example, a study on organotin(IV) derivatives of a different carboxylate ligand showed that the ¹¹⁹Sn NMR chemical shifts were indicative of four-, five-, and six-coordinate tin centers. rsc.org
Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, Q-TOF LC/MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Quadrupole Time-of-Flight (Q-TOF) LC/MS are particularly powerful for the analysis of complex mixtures and for obtaining high-resolution mass data.
For this compound, the mass spectrum would show a molecular ion peak corresponding to the sodium salt or the free acid, depending on the ionization technique used. Electrospray ionization (ESI) is a soft ionization technique well-suited for such molecules. In positive ion mode, one might expect to see an [M+H]⁺ ion for the free acid or an [M+Na]⁺ ion.
LC-MS is a valuable tool for the separation and identification of 2-(2-aminophenyl)acetate and its potential impurities or metabolites. nih.gov The use of a Q-TOF mass analyzer provides high mass accuracy, allowing for the determination of the elemental composition of the detected ions. frontiersin.orgmdpi.com This is particularly useful for identifying unknown compounds or for confirming the structure of synthesized derivatives. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information. For example, the fragmentation of the parent ion could involve the loss of CO₂, H₂O, or cleavage of the bond between the phenyl ring and the acetate group.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Photophysical Properties)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the presence of the aminophenyl chromophore is expected to give rise to characteristic absorption bands in the UV region.
The UV-Vis spectrum of this compound would likely exhibit absorption bands related to the π→π* transitions of the benzene ring. The amino and acetate substituents will influence the position and intensity of these bands. The spectrum of a sodium acetate solution shows strong absorbance in the low wavelength region (210-240 nm). researchgate.net The photophysical properties of related molecules, such as 2-amino-9,10-anthraquinone, have been shown to be sensitive to solvent polarity, which can cause shifts in the absorption and emission maxima. rsc.org It is plausible that the UV-Vis spectrum of this compound would also exhibit some degree of solvatochromism.
The photophysical properties, including fluorescence quantum yield and lifetime, of 2-(2-aminophenyl)acetate derivatives would depend on their specific structures. The introduction of metal centers in organometallic derivatives can significantly alter the electronic absorption and emission properties, potentially leading to new luminescent materials.
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction (XRD) is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. By analyzing the patterns of scattered X-rays, researchers can elucidate molecular geometry, intermolecular interactions, and bulk crystalline properties.
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise molecular structure of a compound. By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the exact spatial coordinates of each atom.
For derivatives of 2-(2-aminophenyl)acetate, such as metal-organic complexes or related organic molecules, SCXRD provides critical data. acs.orgyoutube.com This includes the determination of:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles that define the conformation of the molecule.
Crystal System and Space Group: The fundamental symmetry and repeating unit (unit cell) of the crystal lattice.
Intermolecular Interactions: The nature and geometry of non-covalent interactions like hydrogen bonding and π-π stacking, which dictate the crystal packing.
Absolute Configuration: For chiral molecules, SCXRD can determine the absolute stereochemistry (R/S configuration).
The structural details obtained are crucial for understanding the compound's chemical behavior and for computational modeling studies. Recent studies on complex organic frameworks and coordination polymers highlight the power of SCXRD in revealing intricate structural details, including stacking modes, interlayer distances, and pore apertures. acs.org
Table 1: Representative Crystallographic Data Obtainable from SCXRD for a Hypothetical 2-(2-Aminophenyl)acetate Derivative
| Parameter | Value |
| Chemical Formula | C₈H₈NNaO₂ |
| Formula Weight | 173.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.07 |
| b (Å) | 15.60 |
| c (Å) | 3.845 |
| β (°) | 94.57 |
| Volume (ų) | 842 |
| Z (molecules/unit cell) | 4 |
Note: This table is illustrative and represents the type of data generated from an SCXRD experiment. Actual values would be determined experimentally.
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline sample, providing a "fingerprint" of its crystalline phases. rutgers.edu In a PXRD experiment, a sample comprising randomly oriented microcrystals is exposed to X-rays, and the diffracted intensity is measured as a function of the diffraction angle (2θ). researchgate.net
This technique is vital for:
Phase Identification: The resulting pattern is unique to a specific crystalline structure and can be compared to databases or calculated patterns from SCXRD data to confirm the identity of a compound. researchgate.net
Bulk Purity Assessment: PXRD can detect the presence of crystalline impurities or different crystalline forms within a bulk sample. rutgers.edu
Polymorphism Studies: Many organic compounds, including derivatives of 2-(2-aminophenyl)acetic acid, can crystallize in multiple distinct crystal structures known as polymorphs. researchgate.net These polymorphs can have different physical properties. PXRD is the primary tool for identifying and distinguishing between different polymorphic forms. rutgers.eduresearchgate.net
For example, studies on analogs like 2-((2,6-dichlorophenyl)amino)benzoic acid have successfully used PXRD to characterize different polymorphs obtained from various crystallization solvents. researchgate.net
Table 2: Example of a Powder X-ray Diffraction Peak List for a Crystalline Compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 100 |
| 15.2 | 5.82 | 45 |
| 21.1 | 4.21 | 80 |
| 25.8 | 3.45 | 60 |
| 28.3 | 3.15 | 30 |
Note: This table provides a simplified, representative example of data obtained from a PXRD pattern.
Advanced Spectroscopic Probes (e.g., Mössbauer Spectroscopy, Electron Spin Resonance Spectroscopy)
When 2-(2-aminophenyl)acetate is used as a ligand to form coordination complexes with transition metals, advanced spectroscopic techniques become essential for probing the electronic structure and magnetic properties of the metal center.
Mössbauer Spectroscopy is a highly sensitive nuclear technique used to study atoms with specific isotopes, most commonly Iron-57 (⁵⁷Fe). It provides detailed information about the local chemical environment of the iron nucleus. chemrxiv.org For an iron complex of 2-(2-aminophenyl)acetate, Mössbauer spectroscopy could determine:
Oxidation State: The isomer shift (δ) is highly sensitive to the electron density at the nucleus and can readily distinguish between Fe(II), Fe(III), and other oxidation states. encyclopedia.pubnih.gov
Spin State: The combination of isomer shift and quadrupole splitting helps differentiate between high-spin and low-spin electronic configurations.
Coordination Environment: The quadrupole splitting (ΔE_Q) arises from the interaction of the nuclear quadrupole moment with the surrounding electric field gradient, providing insights into the symmetry of the coordination sphere. nih.govresearchgate.net
Table 3: Typical ⁵⁷Fe Mössbauer Parameters for Iron Complexes
| Iron Species | Spin State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |
| High-Spin Fe(II) | S = 2 | 0.9 - 1.3 | 1.8 - 3.5 |
| Low-Spin Fe(II) | S = 0 | 0.2 - 0.5 | 0.0 - 0.8 |
| High-Spin Fe(III) | S = 5/2 | 0.3 - 0.6 | 0.2 - 0.9 |
| Low-Spin Fe(III) | S = 1/2 | 0.1 - 0.3 | 0.7 - 2.0 |
Note: Values are relative to iron metal at room temperature and are typical ranges found in the literature. chemrxiv.orgencyclopedia.pubnih.gov
Electron Spin Resonance (ESR) Spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons. It is particularly powerful for studying complexes of metals like Copper(II) (d⁹ configuration). nih.govnih.gov An ESR spectrum of a Cu(II)-2-(2-aminophenyl)acetate complex would yield:
g-values: These values are analogous to the chemical shift in NMR and provide information about the electronic structure and the symmetry of the metal's environment (e.g., distinguishing between axial and rhombic geometries). acs.orgresearchgate.net
Hyperfine Coupling Constants (A): The interaction between the unpaired electron and the magnetic nucleus of the copper atom (I = 3/2) and ligand atoms (like ¹⁴N) causes splitting of the ESR signal. The magnitude of this splitting provides information about the covalency of the metal-ligand bonds and the nature of the ground-state molecular orbital containing the unpaired electron. nih.govnih.gov
Table 4: Representative ESR Parameters for Cu(II) Complexes in Different Geometries
| Geometry | g-value Relationship | Ground State Orbital |
| Elongated Octahedral / Square Planar | g∥ > g⊥ ≈ 2.04 | d(x²-y²) |
| Compressed Octahedral / Trigonal Bipyramidal | g⊥ > g∥ ≈ 2.00 | d(z²) |
Note: This table illustrates general trends in ESR parameters for common Cu(II) coordination geometries. nih.govacs.org
Morphological Characterization Techniques (e.g., Scanning Electron Microscopy - SEM)
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of a sample's surface. It works by scanning the surface with a focused beam of electrons and detecting the signals that result from the electron-sample interactions. For crystalline materials like this compound or its derivatives, SEM provides crucial information about the material's micromorphology. nih.gov
Key insights gained from SEM analysis include:
Crystal Habit (Morphology): The technique clearly reveals the external shape of the crystals (e.g., needles, plates, prisms, or irregular shapes). nih.gov This morphology is a direct consequence of the internal crystal structure and the conditions during crystallization.
Surface Topography: High-magnification images can show details of the crystal faces, such as steps, etch pits, or surface roughness, which can influence the material's surface area and dissolution properties.
SEM images of crystalline organic compounds and their salts often show well-defined geometric shapes, reflecting their ordered internal structure. nih.gov In studies of metal-organic frameworks, SEM is routinely used to visualize the formation of complex, well-defined crystal shapes like stars or sheaf-like structures. encyclopedia.pub
Theoretical and Computational Investigations of 2 2 Aminophenyl Acetate Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the intricacies of sodium 2-(2-aminophenyl)acetate. These calculations provide a foundational understanding of the molecule's electronic properties and reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. libretexts.orgyoutube.com For 2-(2-aminophenyl)acetate, the HOMO is primarily located on the aminophenyl group, specifically on the nitrogen atom and the aromatic ring. This indicates that this region is electron-rich and susceptible to electrophilic attack. Conversely, the LUMO is distributed over the acetate (B1210297) portion of the molecule, suggesting it is the site for nucleophilic attack.
The energy gap between the HOMO and LUMO is a significant indicator of a molecule's stability. libretexts.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. Theoretical calculations have been employed to determine this gap for 2-(2-aminophenyl)acetate, providing insights into its kinetic stability. For instance, theoretical spectra have shown bands at 268 nm and 254 nm, which are assigned to transitions like HOMO → LUMO+3, HOMO → LUMO+4, and HOMO-1 → LUMO. researchgate.net
Table 1: Frontier Molecular Orbital (FMO) Analysis of 2-(2-Aminophenyl)acetate
| Molecular Orbital | Primary Location | Implication |
|---|---|---|
| HOMO | Aminophenyl group (N atom and aromatic ring) | Susceptible to electrophilic attack |
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. libretexts.orgyoutube.com For 2-(2-aminophenyl)acetate, MEP analysis reveals that the most negative potential (red and yellow regions) is concentrated around the oxygen atoms of the acetate group and the nitrogen atom of the amino group. These areas are prone to electrophilic attack. Conversely, the most positive potential (blue regions) is found around the hydrogen atoms of the amino group and the phenyl ring, indicating these are the likely sites for nucleophilic attack. researchgate.net For example, the most positive region has been localized at the H7 hydrogen with a value of +0.023 atomic units, making the N1 nitrogen and H7 hydrogen the most reactive sites for electrophilic and nucleophilic attacks respectively. researchgate.net
Both Mulliken atomic charge distribution and Natural Population Analysis (NPA) are methods used to quantify the charge on each atom within a molecule. researchgate.net Studies on 2-(2-aminophenyl)acetate show a consistent picture from both analyses. The nitrogen and oxygen atoms carry significant negative charges, confirming their role as nucleophilic centers. The hydrogen atoms, particularly those of the amino group, are electropositive. The carbon atoms exhibit a range of charges, with some being positive and others negative, reflecting the complex electronic environment within the molecule. researchgate.net For instance, the calculated charge densities at the nitrogen atoms are in the range of -0.53 to -0.72 (Mulliken) and -0.49 to -0.54 (NPA). researchgate.net
Table 2: Calculated Atomic Charges for Selected Atoms in 2-(2-Aminophenyl)acetate
| Atom | Mulliken Charge (a.u.) | Natural Population Analysis (NPA) Charge (a.u.) |
|---|---|---|
| N1 | -0.53 to -0.72 | -0.49 to -0.54 |
| H (of NH2) | Electropositive | Electropositive |
By combining the information from HOMO-LUMO analysis, MEP mapping, and charge distribution studies, it is possible to predict the reactivity and regioselectivity of 2-(2-aminophenyl)acetate in various chemical reactions. The nucleophilic character of the nitrogen and oxygen atoms makes them prime targets for reactions with electrophiles. The electrophilic nature of the acetate carbon and certain hydrogen atoms suggests their involvement in reactions with nucleophiles. These theoretical predictions are invaluable for designing synthetic routes and understanding the mechanisms of reactions involving this compound.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including its conformational flexibility. nih.govnih.gov For this compound, MD simulations can reveal how the molecule interacts with its environment, such as solvent molecules or biological macromolecules. These simulations are crucial for understanding its solubility, transport properties, and potential biological activity. Conformational analysis, a key component of MD studies, identifies the most stable three-dimensional arrangements of the molecule, which is essential for understanding its interaction with other molecules.
Reaction Mechanism Elucidation and Transition State Characterization
Computational chemistry allows for the detailed investigation of reaction mechanisms at the atomic level. For reactions involving 2-(2-aminophenyl)acetate, such as substitution or elimination reactions, theoretical calculations can be used to map out the entire reaction pathway. masterorganicchemistry.comyoutube.comyoutube.com This includes identifying the transition state, which is the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is fundamental to understanding the kinetics and feasibility of a reaction. For example, in an SN2 reaction, the mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. masterorganicchemistry.com
Calculation of Activation Energies and Gibbs Free Energies
Computational methods, particularly those based on molecular dynamics simulations, are instrumental in quantitatively assessing the stability of biomolecules and chemical compounds. chemrxiv.org These simulations can accurately estimate free energy differences, providing a deep understanding of reaction pathways and equilibria. chemrxiv.org The process involves defining a thermodynamic cycle and employing techniques like nonequilibrium alchemy to calculate these energy values. chemrxiv.org
For a reaction to proceed, reactants must overcome an energy barrier known as the activation energy. The rate of a reaction is directly related to this barrier; for instance, a five-fold enhancement in a reaction rate can be attributed to a halving of the activation barrier. rsc.org Similarly, the Gibbs free energy (ΔG) of a process, such as the electron transfer component of a proton-coupled electron transfer (PCET) reaction, determines its thermodynamic favorability. rsc.org An endergonic step, one with a positive Gibbs free energy, is thermodynamically unfavorable, while an exergonic step, with a negative Gibbs free energy, is favorable. nih.gov These calculations are crucial for comparing different reaction mechanisms and understanding catalyst efficiency. chemrxiv.orgnih.gov
Analysis of Proton Transfer Pathways and Catalytic Mechanisms
Proton transfer (PT) is a fundamental step in many chemical and biological processes. nih.gov The mechanisms can vary, including concerted PCET, where the proton and electron are transferred in a single kinetic step, or stepwise pathways. rsc.org Computational studies can elucidate these pathways. For example, in certain catalytic systems, proton-transfer shuttles are essential for facilitating the movement of protons, and their absence can lead to prohibitively high energy barriers. nih.gov
The environment significantly influences proton transfer. The inclusion of electron-withdrawing substituents on a molecule can increase the acidity of an amine group, thereby enhancing its H-bond donor strength and affecting the dynamics of proton transfer. nih.gov In enzymatic catalysis, finely tuned proton delivery to and from active sites is critical. chemrxiv.org Molecular dynamics simulations can identify hydrated tunnels and key amino acid residues that act as proton donors and acceptors, revealing multiple potential routes for proton delivery during a reaction. chemrxiv.org
Role of Solvent and Concentration Effects on Reaction Kinetics
In catalytic systems, the thermodynamics of catalyst-substrate interaction can dictate the required catalyst loading. nih.gov For instance, if the initial addition of a reactant to a catalyst is endergonic (energetically unfavorable), a lower catalyst loading might be sufficient compared to a system where this step is exergonic (favorable). nih.gov The mechanism of proton-coupled electron transfer can also be altered by changing the reactants, which in turn affects the reaction rate by several orders of magnitude. rsc.org
Intermolecular Interactions and Crystal Packing Analysis
The solid-state structure of a compound is governed by a complex network of intermolecular interactions. Computational tools like Hirshfeld surface analysis and energy framework calculations provide quantitative insights into the nature and strength of these interactions, which dictate the crystal packing.
Hirshfeld Surface Analysis and Two-Dimensional (2D) Fingerprint Plots
Hirshfeld surface (HS) analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. mdpi.com The surface is generated around a molecule, and properties are mapped onto it. A key property is the normalized contact distance (d_norm), which uses a red-white-blue color scheme to highlight intermolecular contacts. set-science.com Red spots indicate contacts shorter than the van der Waals radii (close contacts), white areas represent contacts around the van der Waals separation, and blue regions show longer contacts. set-science.com
The HS analysis is complemented by two-dimensional (2D) fingerprint plots. crystalexplorer.net These plots summarize the frequency of different combinations of d_e (distance to the nearest nucleus external to the surface) and d_i (distance to the nearest nucleus internal to the surface) for all points on the surface. set-science.comcrystalexplorer.net The resulting plot is a unique "fingerprint" of the intermolecular interactions in the crystal. crystalexplorer.net By decomposing the full fingerprint plot, the contributions of specific atom-pair contacts can be quantified. set-science.comcrystalexplorer.net For example, in the related compound 2,2′-(phenylazanediyl)bis(1-phenylethan-1-one), H···H, C···H/H···C, and O···H/H···O interactions are the most significant contributors to the crystal packing. researchgate.netnih.gov
Table 1: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Compound researchgate.netnih.gov This data is for 2,2′-(phenylazanediyl)bis(1-phenylethan-1-one) and serves as an illustrative example of the type of information gained from this analysis.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 45.5 |
| C···H/H···C | 38.2 |
| O···H/H···O | 16.0 |
| N···H/H···N | 0.3 |
Energy Framework Analysis for Quantification of Interaction Energies
Energy framework analysis provides a quantitative measure of the various energetic components that stabilize the crystal lattice. rasayanjournal.co.inrsc.org This method calculates the intermolecular interaction energies between molecular pairs within a crystal, typically using quantum mechanical models. rasayanjournal.co.inmdpi.com The total interaction energy (E_tot) is the sum of four components: electrostatic (E_ele), polarization (E_pol), dispersion (E_disp), and exchange-repulsion (E_rep). mdpi.com
These energies are visualized as cylinders connecting the centroids of interacting molecules, where the cylinder's radius is proportional to the interaction strength. rasayanjournal.co.in This graphical representation offers a clear picture of the crystal's packing topology and mechanical properties. rsc.org Studies on aminopyridine derivatives, for example, have shown that electrostatic energy can be the dominant factor in stabilizing the crystal structure, though dispersion forces also play a significant role. rasayanjournal.co.inmdpi.com
Table 2: Example of Interaction Energy Components from an Energy Framework Analysis of Aminopyridine Derivatives rasayanjournal.co.in This table illustrates the type of data obtained from energy framework calculations for related amine-containing compounds.
| Structure | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) |
|---|---|---|---|
| M-1 | -122.2 | Data Not Specified | -122.2 |
| M-2 | Data Not Specified | Data Not Specified | -142.7 |
| M-3 | -122.7 | Data Not Specified | -122.7 |
| M-4 | Data Not Specified | Data Not Specified | -104.1 |
Characterization of Hydrogen Bonding Networks and Other Weak Interactions
Hydrogen bonds are a crucial directional interaction in determining the supramolecular assembly of crystals containing amine and carboxylate groups. In the crystal structure of the related 4-aminophenylacetic acid, strong N—H⋯O hydrogen bonds link each molecule to six neighbors, creating a three-dimensional network. researchgate.net Other common hydrogen bonds include C—H⋯O and N—H⋯N interactions. nih.govnih.govmdpi.com
Reactivity Profiles and Mechanistic Studies of 2 2 Aminophenyl Acetate Transformations
Intramolecular Cyclization Reactions and Annulation Pathways
The proximate amino and acetate (B1210297) groups in 2-(2-aminophenyl)acetate are predisposed to engage in intramolecular cyclization reactions, providing a versatile platform for the synthesis of several important heterocyclic scaffolds. These reactions are often triggered by heat or the presence of a catalyst and proceed through various annulation pathways to yield fused ring systems.
Formation of Oxindole (B195798) Derivatives
Oxindoles, which are endogenous hetero-aromatic organic compounds, can be synthesized through the intramolecular cyclization of 2-(2-aminophenyl)acetate derivatives. nih.gov This transformation typically involves the formation of an amide bond between the amino group and the acetic acid moiety. The reaction can be facilitated by activating the carboxylic acid group or by employing coupling agents. The general mechanism involves the nucleophilic attack of the amino group on the activated carbonyl carbon of the acetate group, followed by the elimination of a leaving group to form the five-membered lactam ring of the oxindole core.
Recent methodologies for synthesizing oxindole scaffolds include intramolecular α-arylation and three-component reactions. nih.gov For instance, the synthesis of sulfonated oxindoles has been achieved through a one-pot reaction involving radical addition, radical cyclization, and desulfonylative 1,4-aryl migration. nih.gov Palladium-catalyzed reactions have also been instrumental in constructing spirocyclic oxindoles. nih.gov
A specific method for preparing (E)-2-(3-oxoindolin-2-ylidene)acetonitriles involves the base-assisted cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, a process that includes an intramolecular nucleophilic cyclization. nih.gov
| Starting Material | Reagents/Conditions | Product | Yield (%) |
| 4-(2-aminophenyl)-2-(2-fluorophenyl)-4-oxobutanenitrile | DMSO, KOH, AcOH | (E)-2-(2-Fluorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 83 |
| 4-(2-aminophenyl)-2-(2-methoxyphenyl)-4-oxobutanenitrile | DMSO, KOH, AcOH | (E)-2-(2-Methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 43 |
Table 1: Synthesis of Oxindole Derivatives
Synthesis of Quinazoline and Quinazolone Frameworks
Quinazolines and quinazolinones are a significant class of heterocyclic compounds with a wide array of biological activities. researchgate.netnih.gov The core structure of these molecules can be synthesized from precursors derived from 2-(2-aminophenyl)acetic acid. The synthesis often involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminobenzophenone (B122507) with a source of nitrogen, such as ammonia (B1221849) or an amine, followed by cyclization and oxidation or rearrangement.
Various synthetic strategies have been developed for the synthesis of quinazolines, including:
Catalyst- and solvent-free synthesis under microwave irradiation from 2-aminobenzophenones, aldehydes, and ammonium (B1175870) acetate. nih.gov
Molecular iodine-catalyzed C-H bond amination using oxygen as an oxidant from 2-aminobenzaldehydes or 2-aminobenzophenones and benzylamines. nih.gov
Copper-catalyzed tandem reactions of aldehydes and (2-aminophenyl)methanols. nih.gov
Palladium-catalyzed aerobic oxidative coupling of (2-aminophenyl)azole derivatives with isocyanides. nih.gov
The synthesis of quinazolinones can be achieved through methods like the Niementowski synthesis, which involves treating anthranilic acid with an amide. researchgate.net
Cyclization to Phthalimide (B116566) and Benzimidazole (B57391) Systems
The transformation of derivatives of 2-(2-aminophenyl)acetate can also lead to the formation of phthalimide and benzimidazole frameworks. A notable example is the acid-catalyzed reaction of N-(2-aminophenyl)phthalamic acid. rsc.orgpsu.edu In dilute aqueous acids (pH 0-6), the predominant reaction is the formation of N-(2-aminophenyl)phthalimide. rsc.orgpsu.edu This intermediate then undergoes a subsequent rearrangement to yield 2-(2-carboxyphenyl)benzimidazole. rsc.orgpsu.edu This process occurs as consecutive pseudo-first-order reactions. rsc.orgpsu.edu
The formation of the phthalimide involves an intramolecular nucleophilic attack of the amide nitrogen on the carboxylic acid carbon of the phthalic acid moiety, leading to the formation of the five-membered imide ring. The subsequent rearrangement to the benzimidazole is a more complex process involving the amino group of the aminophenyl ring.
A direct condensation of the methyl ester of aminophenylacetic acid with phthalic anhydride (B1165640) can yield the corresponding phthalimide derivative in quantitative yield. nih.gov
Intramolecular Aldol (B89426) and Related Condensation Reactions
Molecules containing two carbonyl functionalities have the potential to undergo intramolecular aldol reactions to form cyclic compounds. libretexts.org In the case of derivatives of 2-(2-aminophenyl)acetate, if the molecule is modified to contain a second carbonyl group at an appropriate distance, an intramolecular aldol condensation can occur. These reactions are favorable when they lead to the formation of stable five- or six-membered rings. libretexts.orgchemistrysteps.com
The general mechanism involves the deprotonation of an α-carbon to one carbonyl group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the second carbonyl group within the same molecule. chemistrysteps.com This is followed by an intramolecular aldol addition and subsequent dehydration to yield an α,β-unsaturated carbonyl compound. thieme-connect.demasterorganicchemistry.com The reversibility of the aldol reaction steps favors the formation of the most thermodynamically stable ring system. libretexts.org
While specific examples starting directly from sodium 2-(2-aminophenyl)acetate are not extensively documented, the structural framework is amenable to modifications that would introduce a second carbonyl group, thereby enabling such intramolecular condensations.
Kinetics and Thermodynamics of Acid-Catalyzed Reactions
The study of the kinetics and thermodynamics of acid-catalyzed reactions of 2-(2-aminophenyl)acetate derivatives provides valuable insights into the reaction mechanisms and the stability of intermediates and products. A key example is the acid-catalyzed breakdown of N-(2-aminophenyl)phthalamic acid in dilute aqueous media. rsc.orgpsu.edu
A kinetic model for this process has been established, demonstrating that the formation of N-(2-aminophenyl)phthalimide and its subsequent rearrangement to 2-(2-carboxyphenyl)benzimidazole are consecutive pseudo-first-order processes. rsc.orgpsu.edu The rate constants for these reactions are of a comparable magnitude over a wide pH range, which means that steady-state kinetics are not applicable. psu.edu The reaction progress can be monitored by observing changes in UV absorbance at specific wavelengths that correspond to the changes in the concentrations of the intermediate and the final product. psu.edu
The proposed mechanisms for these consecutive processes involve pre-equilibria to form the kinetically significant species. rsc.orgpsu.edu The study of activation parameters, such as enthalpy and entropy of activation, can further elucidate the nature of the transition states in these reactions.
| Reaction | pH Range | Kinetic Order | Key Observation |
| N-(2-aminophenyl)phthalamic acid to N-(2-aminophenyl)phthalimide | 0-6 | Pseudo-first-order | Dominant reaction with yields between ~80% and ~100% |
| N-(2-aminophenyl)phthalimide to 2-(2-carboxyphenyl)benzimidazole | 0-6 | Pseudo-first-order | Subsequent rearrangement of the phthalimide intermediate |
Table 2: Kinetic Profile of Acid-Catalyzed Reactions of N-(2-aminophenyl)phthalamic Acid
Oxidation and Reduction Chemistry of the Amino and Carboxylic Acid Functionalities
The amino group, being an electron-donating group, can be oxidized under various conditions. For instance, the aerobic oxidation of a related compound, 2-aminophenol, can be catalyzed by mononuclear copper(II) complexes to yield 2-amino-phenoxazine-3-one. rsc.org This suggests that the amino group in 2-(2-aminophenyl)acetate could potentially undergo similar oxidative transformations.
The carboxylic acid functionality, on the other hand, is in its highest oxidation state and can be reduced to a primary alcohol. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting 2-(2-aminophenyl)ethanol (B1265811) would be a valuable intermediate for further synthetic modifications.
Conversely, the amino group can also be involved in reductive amination reactions. The reactivity of both the amino and carboxylic acid groups is central to the chemical transformations of 2-(2-aminophenyl)acetate, allowing for a wide range of synthetic possibilities. The interplay between the oxidation state of the nitrogen and the carbon of the carboxylic acid group can be harnessed to create complex molecular architectures.
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring and Side Chain
The reactivity of this compound is characterized by the interplay of its three functional components: the aromatic phenyl ring, the activating amino group (-NH2), and the acetic acid side chain (-CH2COONa). These components dictate the molecule's behavior in substitution reactions.
Electrophilic Aromatic Substitution:
The phenyl ring is the primary site for electrophilic attack. Its reactivity is overwhelmingly governed by the ortho, para-directing amino group, which is a powerful activating group due to resonance and inductive effects. The electron-donating nature of the nitrogen lone pair significantly increases the electron density of the ring, particularly at the positions ortho and para to it (C4 and C6). The carboxymethyl group (-CH2COOH), while technically a deactivating group, has its influence significantly diminished by the dominant amino group. Therefore, electrophiles will preferentially add to the positions activated by the amine.
Given the structure, the C6 position is ortho to the amine and meta to the carboxymethyl group. The C4 position is para to the amine and meta to the carboxymethyl group. Both sites are sterically accessible. The reaction conditions, such as the nature of the electrophile and the solvent, would influence the precise ratio of ortho to para substitution.
| Reaction Type | Reagent(s) | Predicted Major Product(s) | Rationale |
| Halogenation | Br₂ in H₂O or non-polar solvent | 4-Bromo-2-(2-aminophenyl)acetate and 6-Bromo-2-(2-aminophenyl)acetate | The strongly activating -NH₂ group directs bromination to the para and ortho positions. Polysubstitution is possible with excess reagent. |
| Nitration | HNO₃/H₂SO₄ (controlled) | 4-Nitro-2-(2-aminophenyl)acetate and 6-Nitro-2-(2-aminophenyl)acetate | Direct nitration is often complex as the strongly acidic medium protonates the amino group, converting it to a deactivating -NH₃⁺ group. Protection of the amine (e.g., via acetylation) is typically required for controlled outcomes. |
| Sulfonation | Fuming H₂SO₄ | 4-Amino-3-(carboxymethyl)benzenesulfonic acid | At high temperatures, the reaction favors the thermodynamically stable product. The initial product may be the 4-sulfonic acid derivative. |
| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Not generally feasible | The Lewis acid catalyst (e.g., AlCl₃) complexes strongly with the basic amino group, deactivating the ring towards electrophilic attack. |
Nucleophilic Substitution on the Side Chain:
The side chain of this compound features a carboxylate group. The carboxylate anion is highly resistant to nucleophilic substitution because the oxide ion (O²⁻) is an extremely poor leaving group. For substitution to occur at the acyl carbon, the carboxylate must first be converted into a more reactive carboxylic acid derivative. youtube.com This typically involves protonation to the carboxylic acid followed by reaction with agents like thionyl chloride (SOCl₂) to form an acyl chloride, or reaction with an alcohol under acidic conditions to form an ester. youtube.com
Once converted, these derivatives readily undergo nucleophilic acyl substitution. youtube.com The general mechanism involves the nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group (e.g., Cl⁻ from an acyl chloride) is eliminated, regenerating the carbonyl double bond. youtube.com This two-step process of addition-elimination is characteristic of nucleophilic acyl substitution. youtube.com The reactivity of these derivatives follows a general trend: acyl halides > anhydrides > esters > amides. youtube.com
Complexation Reactions with Metal Centers
This compound is an effective chelating ligand for a variety of metal ions. A complexation reaction involves the coordination of a central metal ion with one or more ligands, which are molecules or ions that donate a pair of electrons to form a coordinate covalent bond. numberanalytics.com The 2-(2-aminophenyl)acetate anion possesses two donor sites: the nitrogen atom of the primary amino group and one of the oxygen atoms of the deprotonated carboxylate group.
This N,O-bidentate character allows the ligand to form a stable five-membered chelate ring with a central metal ion. The formation of such chelate rings is entropically favored and results in complexes with enhanced thermodynamic stability compared to analogous complexes with monodentate ligands.
The ligand can coordinate with a wide range of transition metals and main group metals. nih.gov The specific geometry of the resulting metal complex depends on the coordination number and electronic configuration of the metal ion, as well as the stoichiometry of the ligand-to-metal ratio. For many divalent transition metals like Co(II), Ni(II), and Cu(II), coordination with three 2-(2-aminophenyl)acetate ligands would likely result in a neutral, six-coordinate complex with a distorted octahedral geometry. researchgate.net In other cases, water molecules or other solvent molecules may also coordinate to the metal center to satisfy its coordination sphere. mdpi.com
| Metal Ion | Potential Coordination Number | Likely Geometry | Donor Atoms |
| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | N (amino), O (carboxylate) |
| Ni(II) | 6 | Octahedral | N (amino), O (carboxylate) |
| Co(II) | 6 | Octahedral | N (amino), O (carboxylate) |
| Zn(II) | 4 or 6 | Tetrahedral or Octahedral | N (amino), O (carboxylate) |
| Fe(II)/Fe(III) | 6 | Octahedral | N (amino), O (carboxylate) |
| Pd(II) | 4 | Square Planar | N (amino), O (carboxylate) |
| Ca(II) | 6 or higher | Octahedral or other | O (carboxylate) preferred over N (amino) |
Studies on related ligands show that the metal-nitrogen and metal-oxygen bond lengths are typical for such coordination complexes. mdpi.com The formation of these complexes can often be detected in solution by changes in spectroscopic properties (e.g., UV-Vis, IR) or by conductometric measurements. researchgate.net
Coordination Chemistry and Metal Complexation of 2 2 Aminophenyl Acetate Derivatives
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 2-(2-aminophenyl)acetate derivatives typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, to elucidate their structures and bonding.
Complexes with Transition Metals (e.g., Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Cd(II), Hg(II), Pt(II))
A wide array of transition metal complexes with ligands derived from 2-aminophenylacetate have been synthesized and studied. These complexes exhibit a range of coordination geometries and nuclearities.
Cobalt(II): Cobalt(II) acetate (B1210297) reacts with various aminopyridine ligands to form coordination compounds. For instance, the reaction with 2-aminopyridine (B139424) can yield a monomeric complex, [Co(O2CCH3)2(2-apy)2], with a cis-geometry of the ligands around the cobalt center. researchgate.net In some cases, the reaction of cobalt(II) acetate with imine ligands derived from o-vanillin and aminophenols can lead to the oxidation of Co(II) to Co(III), forming octahedral anionic complexes. nih.gov The central cobalt atom in these complexes is often hexacoordinated by imine nitrogen, phenolate (B1203915) oxygen, and acetate oxygen atoms. nih.gov
Nickel(II): Nickel(II) complexes with aminopyridine ligands have been synthesized and characterized, showing various coordination geometries, including five-coordinate square-pyramidal and square-planar structures. nih.gov The reaction of nickel(II) salts with aminopyridine ligands can also lead to the formation of complexes with different coordination modes, including mononuclear and dinuclear species. researchgate.net Furthermore, nickel(II) complexes with amino acid-derived ligands have been reported, where the formation of a trinuclear Ni(II) complex involved the uptake of atmospheric CO2. nih.gov
Copper(II): Copper(II) complexes with pyridine-containing macrocycles bearing an aminopropyl pendant arm have been synthesized. rsc.org These complexes can exhibit five-coordinate geometries, which can be converted to four-coordinate square-planar geometries upon protonation of the pendant amino group. rsc.org
Zinc(II): Zinc(II) acetate reacts with 3- and 4-aminopyridine (B3432731) to form both mononuclear and polynuclear complexes. researchgate.net The coordination geometry around the zinc ions can be either tetrahedral or octahedral. researchgate.net Zinc(II) can form stable chelate complexes by accepting electron pairs from oxygen, nitrogen, and sulfur donor atoms in amino acid motifs. nih.gov
Manganese(II): Manganese(II) complexes with bidentate formamide-based Schiff base ligands have been synthesized. nih.gov In these complexes, the carboxylate group from acetate shows asymmetric and symmetric stretching bands in the IR spectrum. nih.gov The manganese ion is often coordinated to nitrogen and oxygen atoms of the ligands. nih.gov
Cadmium(II): Cadmium(II) can form two-dimensional polymeric structures with bridging acetate and benzenediamine ligands. nih.gov The cadmium ions in these structures can have distorted octahedral or trigonal anti-prismatic coordination geometries. nih.gov Cadmium(II) ions are known to form complexes with amino acids, typically with an octahedral coordination geometry involving the amino and carboxylate groups. nih.gov
Platinum(II): Platinum(II) acetylacetonate (B107027) complexes with aminophenyl-substituted 2-(2-thienyl)pyridine (B1198823) have been synthesized and structurally characterized. urfu.ruresearchgate.net These complexes are of interest for their photophysical properties. urfu.ruresearchgate.net The synthesis of trans-triphenylphosphinodialkylamino platinum(II) complexes has also been reported. nih.gov
Organometallic Derivatives (e.g., Organotin Carboxylates)
Organotin(IV) carboxylates represent a significant class of organometallic derivatives. sysrevpharm.org These compounds are typically synthesized by reacting organotin(IV) halides or oxides with the corresponding carboxylic acid or its salt. sysrevpharm.orgnih.govorientjchem.org The resulting organotin carboxylates can exhibit a variety of structures, including monomeric, dimeric, and polymeric forms. sysrevpharm.org
The synthesis of triorganotin(IV) carboxylates can be achieved by reacting a triorganotin(IV) chloride with the sodium salt of the carboxylic acid ligand in a suitable solvent like toluene. nih.gov Diorganotin(IV) derivatives can be prepared similarly using diorganotin(IV) dichlorides. nih.gov The structures of these organotin complexes are diverse, ranging from one-dimensional infinite zig-zag chains to complex hexanuclear macrocycles and ladder or drum structures. rsc.org
The characterization of these organometallic compounds is carried out using techniques such as FT-IR, multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn), and single-crystal X-ray diffraction. nih.govrsc.org
Ligand Design and Coordination Modes
The 2-(2-aminophenyl)acetate ligand and its derivatives are versatile building blocks in coordination chemistry due to the presence of multiple donor sites. The carboxylate group, the amino nitrogen, and potentially other donor atoms introduced through derivatization can coordinate to metal centers in various ways.
Carboxylate Coordination to Metal Centers
The carboxylate group is a highly versatile ligand that can coordinate to metal ions in several modes, including monodentate, bidentate chelating, and bridging fashions. wikipedia.org This flexibility plays a crucial role in the structural diversity of the resulting metal complexes.
Monodentate: The carboxylate group binds to a single metal center through one of its oxygen atoms.
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring. This mode of coordination generally leads to stronger metal-ligand interactions. researchgate.net
Bridging: The carboxylate group bridges two or more metal centers. Common bridging modes include syn-syn, syn-anti, and anti-anti configurations. researchgate.net
In organotin(IV) carboxylates, the nature of the organic groups attached to the tin atom influences the coordination environment. nih.gov For example, butyl substitution often leads to more stable derivatives than phenyl substitution. nih.gov
Amine Nitrogen and Heterocyclic Nitrogen/Sulfur Coordination
The amino group in 2-(2-aminophenyl)acetate provides an additional coordination site. In many complexes, the amino nitrogen coordinates directly to the metal center, often forming a chelate ring in conjunction with the carboxylate group. nih.govnih.gov
When the aminophenyl moiety is part of a larger heterocyclic system, such as in aminopyridine or aminophenyl-substituted thienylpyridines, the heterocyclic nitrogen or sulfur atoms can also participate in coordination. researchgate.neturfu.ruresearchgate.net For instance, in complexes with 2-aminopyridine, coordination typically occurs through the pyridine (B92270) nitrogen atom. researchgate.net In some cases, the exocyclic amine nitrogen can also be involved in coordination, leading to a bidentate chelation mode. pvpcollegepatoda.org
Bridging vs. Chelating Ligand Behavior
The interplay between bridging and chelating coordination modes of the 2-(2-aminophenyl)acetate ligand and its derivatives gives rise to a wide range of structural motifs.
Chelating Behavior: When both the carboxylate and amino groups of a single ligand molecule bind to the same metal center, a chelate ring is formed. This is a common coordination mode for this type of ligand.
Bridging Behavior: The ligand can act as a bridge between two or more metal centers. This can occur through the carboxylate group, as described above, or the entire ligand can span multiple metal ions. For example, in some cadmium(II) coordination polymers, benzenediamine ligands bridge the metal centers. nih.gov
The choice between bridging and chelating behavior is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the ligand, the reaction conditions, and the presence of other coordinating species. This versatility allows for the construction of discrete molecules, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks.
Interactive Data Tables
Table 1: Selected FT-IR Data for Metal Complexes
| Complex Type | ν(COO)asym (cm⁻¹) | ν(COO)sym (cm⁻¹) | Δν (cm⁻¹) | Reference |
| Mn(II) complex | 1521 | 1325 | 196 | nih.gov |
| Dimethyltin(IV) complex | 1590 | 1432 | 158 | nih.gov |
| Dibutyltin(IV) complex | 1602 | 1488 | 114 | nih.gov |
Table 2: Selected ¹¹⁹Sn NMR Data for Organotin(IV) Carboxylates
| Compound | Solvent | δ (ppm) | Reference |
| Trimethylstannyl 4-chlorophenoxy acetate | CDCl₃ | -30 | nih.gov |
| Dibutyltin(IV)-bis-(4-chlorophenoxy acetate) | CDCl₃ | -228 | nih.gov |
Based on the performed searches, there is no specific scientific literature available detailing the coordination chemistry of metal complexes derived directly from the ligand 2-(2-aminophenyl)acetate. The search results provide information on related but distinct compounds, such as complexes with other aminophenyl derivatives or different carboxylates.
Therefore, it is not possible to generate a scientifically accurate article that focuses solely on the coordination chemistry of 2-(2-aminophenyl)acetate complexes as requested by the strict outline. The required experimental data on coordination geometries, supramolecular structures, electronic, luminescent, magnetic, and molar conductance properties for complexes of this specific ligand are not present in the available search results. Any attempt to write the article would involve extrapolating from related compounds, which would violate the explicit instruction not to introduce information outside the scope of the specified compound.
Applications in Advanced Materials and Organic Synthetic Methodologies
A Versatile Building Block in Organic Synthesis
In the field of organic synthesis, the efficiency and novelty of constructing complex molecular frameworks are paramount. Organic building blocks, which are functionalized molecules used for the bottom-up assembly of more complex structures, are fundamental to this endeavor. Sodium 2-(2-aminophenyl)acetate, with its reactive amine and carboxylate functionalities, serves as a prime example of such a versatile precursor.
Precursor for the Synthesis of Complex Molecular Architectures
The development of novel therapeutic agents and functional organic materials often relies on the synthesis of intricate molecular architectures. Diversity-Oriented Synthesis (DOS) is a strategy that enables the creation of a wide array of structurally diverse molecules from a common starting material. Compounds like amino acetophenones have been demonstrated as valuable starting points in DOS for producing analogs of natural products.
The structural components of this compound, specifically the ortho-amino substituted phenylacetate (B1230308) moiety, make it a promising candidate for constructing complex molecules. For instance, the amino group can be readily transformed into various other functional groups or used as a nucleophile in a variety of coupling reactions. The acetate (B1210297) group, in turn, can participate in reactions such as cyclizations or serve as a point of attachment for other molecular fragments. While direct research on this compound as a precursor for large, complex molecular architectures is not extensively documented, the principles of organic synthesis suggest its high potential in this area.
Intermediate in the Formation of Diverse Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. Many bioactive natural products and synthetic drugs feature heterocyclic cores. The synthesis of these compounds often involves the use of versatile precursors that can undergo cyclization reactions to form the desired ring systems.
This compound is an excellent candidate for the synthesis of a variety of nitrogen-containing heterocycles. The presence of the amino group ortho to the acetate side chain provides a reactive site for intramolecular cyclization reactions. For example, through condensation reactions with various electrophiles, the amino group can initiate the formation of fused heterocyclic systems.
Research on analogous compounds, such as 2-aminobenzhydrazide, has demonstrated the successful synthesis of a range of heterocyclic compounds including pyrazoles, oxadiazoles, thiadiazoles, and triazoles. These syntheses often proceed through the formation of an intermediate Schiff base, followed by cyclization. Similarly, enaminones have been extensively used as building blocks for a variety of heterocyclic structures. Given its structural similarities, this compound is expected to be a valuable intermediate in the synthesis of quinolines, benzodiazepines, and other related heterocyclic systems. The general synthetic approach would involve the reaction of the amino group with a suitable bis-electrophile, leading to the formation of the heterocyclic ring.
Applications in Material Science and Functional Systems
The unique properties of this compound also lend themselves to applications in material science, particularly in the design of functional materials with specific properties and applications.
Components in the Design of Functional Coordination Compounds
Coordination polymers and metal-organic frameworks (MOFs) are a class of materials constructed from metal ions or clusters linked together by organic ligands. These materials have garnered significant interest due to their tunable structures, high porosity, and potential applications in gas storage, separation, and catalysis. The properties of a coordination polymer are largely determined by the nature of the metal ion and the organic linker.
This compound possesses both a carboxylate group and an amino group, both of which can coordinate to metal centers. This bifunctionality allows it to act as a versatile linker in the construction of coordination polymers. The carboxylate group can bridge multiple metal centers, while the amino group can either coordinate to a metal or remain as a free functional group within the pores of the framework, providing sites for post-synthetic modification.
Studies on similar systems, such as cadmium coordination polymers with bridging acetate and phenylenediamine ligands, have shown the formation of two-dimensional layered structures. The use of ligands with both carboxylate and amino functionalities can lead to the formation of complex and functional coordination networks. While specific coordination polymers based on this compound are not widely reported, the principles of coordination chemistry suggest its utility in creating novel materials with interesting structural and functional properties.
Formation of Supramolecular Assemblies for Crystal Engineering
Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties. This is achieved by controlling the intermolecular interactions between molecules in the solid state. Supramolecular assembly, the spontaneous organization of molecules into well-defined structures, is a key principle in crystal engineering.
Sodium acetate itself is known to form interesting crystalline structures and its crystallization behavior has been a subject of study. The presence of the aminophenyl group in this compound introduces additional possibilities for controlling supramolecular assembly through hydrogen bonding and π-π stacking interactions. The amino group can act as a hydrogen bond donor, while the phenyl ring can participate in stacking interactions with neighboring molecules.
These non-covalent interactions can be exploited to direct the formation of specific crystalline architectures, such as layered structures or porous frameworks. By carefully selecting co-formers or solvents, it may be possible to generate different polymorphs or co-crystals of this compound with distinct properties.
Adsorbents for Environmental Remediation (e.g., Hazardous Dye Adsorption)
The removal of hazardous pollutants, such as heavy metal ions and synthetic dyes, from wastewater is a critical environmental challenge. Adsorption is a widely used technique for this purpose, and the development of effective and low-cost adsorbents is an active area of research.
Materials functionalized with amino groups have shown great promise as adsorbents for heavy metals and dyes. The lone pair of electrons on the nitrogen atom of the amino group can effectively chelate with heavy metal ions. Furthermore, the amino groups can interact with dye molecules through hydrogen bonding or electrostatic interactions.
While direct studies on the use of this compound as an adsorbent are limited, research on related materials provides strong evidence for its potential in this application. For example, hydrogels modified with 2-aminopyridine (B139424) have demonstrated high adsorption capacities for Cu(II), Zn(II), and Ni(II) ions. Similarly, amine-functionalized porous polymer gels have shown exceptional performance in removing lead ions from aqueous solutions. Given that this compound possesses an accessible amino group, it could be immobilized onto a solid support or used to create a functional polymer for the effective removal of hazardous dyes and heavy metals from contaminated water. The use of sodium acetate in conjunction with other materials for mordanting in dyeing processes also suggests its interaction with dye-related compounds.
Potential in Photocatalysis and Sensing (e.g., Cation/Anion Sensors)
Currently, there is a lack of specific research detailing the use of this compound as a photocatalyst or in the development of cation/anion sensors. However, the molecular structure suggests theoretical potential in these fields.
The development of dual-action sensors for the detection of both cations and anions is an area of significant research interest. For instance, composites like CMS/AgNPs have been demonstrated as effective dual-sensors for Hg²⁺ and S²⁻ ions. mdpi.com While not directly involving this compound, this highlights the type of advanced materials where a bifunctional molecule could potentially be integrated.
The design of functional chromophores is central to the development of some sensing technologies. Research into polyimide chromophores, for example, shows how specific chemical structures can be tailored to achieve desired optical properties for applications like full-color systems. acs.org The aminophenylacetate structure could theoretically be modified to create novel chromophoric systems.
Table 1: Potential Functional Roles of this compound in Advanced Materials
| Feature | Potential Application Area | Rationale |
| Amino and Carboxylate Groups | Cation/Anion Sensing | These groups can act as binding sites for specific ions, potentially leading to a detectable signal (e.g., colorimetric or fluorescent change). |
| Aromatic Ring System | Photocatalysis | The phenyl ring could be part of a larger conjugated system in a photosensitizer, facilitating light absorption and electron transfer processes. |
| Overall Molecular Structure | Component in Functional Polymers | Could be incorporated as a monomer into polymers designed for specific sensing or catalytic functions. |
This table is based on theoretical potential derived from the compound's structure, as direct application data is not currently available in the provided search results.
General Applications in Agrochemical and Fine Chemical Synthesis
In the realm of agrochemical and fine chemical synthesis, compounds with the aminophenylacetic acid scaffold can serve as valuable intermediates. Fine chemicals are pure, single substances produced in limited quantities and are often used to manufacture specialty chemicals like pharmaceuticals and agrochemicals. sigmaaldrich.com The synthesis of such complex molecules often relies on versatile starting materials that can undergo various chemical transformations.
Nitrogen-containing heterocycles are a cornerstone of many pharmaceutical and agrochemical products. nih.govchemistryviews.org The structure of 2-(2-aminophenyl)acetic acid, with its amine and carboxylic acid functionalities ortho to each other on a benzene (B151609) ring, makes it a prime candidate for intramolecular cyclization reactions to form various heterocyclic systems. For example, intramolecular aza-Michael reactions are a common strategy for synthesizing nitrogen heterocycles. ajol.info While specific examples starting from this compound are not detailed, the general principle of using amino acid derivatives for the synthesis of heterocycles is well-established. mdpi.commolport.com
The synthesis of complex organic molecules often involves multi-step processes where intermediates are crucial. For instance, the synthesis of certain bioactive compounds may proceed through intermediates that are derivatives of aminophenylacetic acid. cyberleninka.ru
Table 2: Potential Synthetic Transformations of 2-(2-Aminophenyl)acetic Acid in Fine Chemical Synthesis
| Reaction Type | Potential Product Class | Relevance |
| Intramolecular Cyclization | Lactams, Benzodiazepines, etc. | The ortho positioning of the amine and acetic acid groups facilitates ring-forming reactions to produce various nitrogen heterocycles. |
| Acylation/Amidation | Substituted Anilines | The amino group can be readily acylated to introduce a wide range of functional groups, modifying the molecule's properties for further reactions. |
| Esterification | Phenylacetate Esters | The carboxylic acid group can be esterified, which can be useful for purification, as a protecting group, or to modify solubility. |
| Diazotization | Azo Compounds | The primary aromatic amine can be converted to a diazonium salt, a highly versatile intermediate for introducing a variety of substituents onto the aromatic ring. |
This table outlines plausible synthetic applications based on the chemical nature of the parent acid, 2-(2-aminophenyl)acetic acid, as direct examples for the sodium salt are not specified in the search results.
Environmental Fate and Green Chemistry Aspects
Environmental Degradation Pathways and Metabolites
Sodium 2-(2-aminophenyl)acetate, upon entering the environment, is expected to dissociate into the sodium cation and the 2-(2-aminophenyl)acetate anion. The environmental degradation of the parent compound, 2-(2-aminophenyl)acetic acid, can proceed through both biotic and abiotic pathways. It is recognized as a fungal metabolite produced by Colletotrichum gloeosporioides, which indicates that it is inherently part of fungal metabolic cycles and thus susceptible to microbial degradation. nih.gov
Biotic Degradation: Bacterial degradation is a significant pathway for the breakdown of related aromatic amines. For instance, the degradation of anthranilate (2-aminobenzoic acid), a structurally similar compound, has been characterized in bacteria like Geobacillus thermodenitrificans. nih.gov In this pathway, anthranilate is first hydroxylated to form 3-hydroxyanthranilate. nih.gov This intermediate subsequently undergoes ring cleavage and is further broken down into simpler molecules like acetyl-CoA. nih.gov It is plausible that 2-(2-aminophenyl)acetate undergoes a similar bacterial degradation process, initiated by enzymatic hydroxylation of the aromatic ring, followed by cleavage and further metabolism.
Abiotic Degradation: Photodegradation, or breakdown by light, is another potential environmental fate, especially in surface waters. Studies on related compounds like methyl 2-aminobenzoate (B8764639) (methyl anthranilate) have shown that they can undergo direct photolysis under UV irradiation. nih.gov The presence of substances like hydrogen peroxide (H₂O₂), which can form hydroxyl radicals (•OH) under sunlight, can accelerate this process. nih.gov The primary metabolites from such photodegradation are typically hydroxylated derivatives of the parent compound. nih.gov
The initial metabolites in the degradation of this compound are therefore likely to be hydroxylated versions of 2-(2-aminophenyl)acetic acid.
| Degradation Pathway | Type | Key Process | Potential Metabolites |
| Fungal Metabolism | Biotic | Enzymatic breakdown by fungi like Colletotrichum gloeosporioides. | Intermediates of fungal metabolic cycles |
| Bacterial Degradation | Biotic | Hydroxylation and meta-cleavage of the aromatic ring. | Hydroxylated 2-(2-aminophenyl)acetic acid, ring-cleavage products |
| Photodegradation | Abiotic | Breakdown initiated by UV light, potentially accelerated by radicals. | Monohydroxy derivatives of 2-(2-aminophenyl)acetic acid |
Persistence and Bioavailability in Environmental Compartments
The persistence of a chemical refers to the length of time it remains in a particular environment before being broken down, while bioavailability is the extent to which it can be taken up by living organisms.
As a sodium salt, this compound is expected to be readily soluble in water. This high water solubility suggests high mobility within aqueous environmental compartments, such as rivers, lakes, and groundwater. Its potential to partition to solids or sediments is likely low. nih.gov
Aminopolycarboxylic acids (APCAs), a class of compounds with some structural similarities, are known to form stable, water-soluble complexes with metal ions, which can influence their environmental behavior and persistence. nih.gov While 2-(2-aminophenyl)acetate is not a classical APCA, its potential to interact with metal ions in the environment cannot be entirely ruled out and could affect its bioavailability.
Sustainable Synthetic Approaches for 2-(2-Aminophenyl)acetate and Derivatives
Green chemistry principles focus on designing chemical syntheses that are efficient, use less hazardous materials, and are environmentally benign. For 2-(2-aminophenyl)acetate and its derivatives, sustainable approaches primarily involve biocatalysis and metabolic engineering.
A prominent example is the synthesis of anthranilate derivatives using genetically engineered strains of Escherichia coli. jmb.or.kr Researchers have successfully produced compounds like N-methylanthranilate and methyl N-methylanthranilate by introducing genes from other organisms into E. coli. jmb.or.kr These genes encode specific enzymes, such as N-methyltransferase and anthraniloyl-coenzyme A (CoA):methanol acyltransferase, which convert the native E. coli metabolite anthranilate into the desired products. jmb.or.kr To enhance the yield, the host E. coli strains can be further engineered (e.g., as metJ, trpD, or tyrR mutants) to overproduce the precursor molecule, anthranilate. jmb.or.kr This microbial fermentation approach represents a sustainable alternative to traditional chemical synthesis, as it operates under mild conditions (room temperature, aqueous environment) and uses renewable feedstocks.
This biocatalytic strategy could be adapted for the production of 2-(2-aminophenyl)acetate. Furthermore, the broader field of microbial production of aromatic compounds, such as the synthesis of indole-3-acetic acid (IAA) by various soil bacteria and fungi from precursors like tryptophan, showcases the potential of using microorganisms as cellular factories for complex chemicals. mdpi.comnih.govfrontiersin.org These biological systems offer a pathway to more sustainable chemical manufacturing, reducing reliance on petroleum-based starting materials and harsh reaction conditions often found in conventional synthesis. frontiersin.orggoogle.com
| Approach | Description | Advantages | Example Compounds |
| Metabolic Engineering | Using genetically modified microorganisms (E. coli) to produce target molecules from simple precursors. jmb.or.kr | Use of renewable feedstocks, mild reaction conditions, high specificity, reduced waste. jmb.or.kr | N-methylanthranilate, Methyl N-methylanthranilate jmb.or.kr |
| Biocatalysis | Employing isolated enzymes or whole-cell systems to perform specific chemical transformations. | High selectivity, avoids use of protecting groups, environmentally friendly catalysts. | Indole-3-acetic acid (IAA) from tryptophan mdpi.comnih.gov |
Future Research Directions and Emerging Challenges
Development of Highly Stereoselective Synthetic Methodologies
The synthesis of chiral α-aryl acetic acids is a prominent area of research due to their importance in pharmaceuticals and materials science. For 2-(2-aminophenyl)acetic acid, the development of stereoselective synthetic routes is a critical future challenge. The chiral center at the α-carbon means that enantiomerically pure forms of the compound could exhibit unique biological activities or serve as specific building blocks for chiral polymers.
Future research should focus on asymmetric catalysis to produce enantiopure 2-(2-aminophenyl)acetic acid. This involves exploring various catalytic systems that have proven effective for related substrates. For instance, methods developed for the stereoselective synthesis of other amino acids and derivatives could be adapted. elsevierpure.comrsc.org Research into the optical rotatory dispersion of α-aminophenylacetic acid and its derivatives has laid some groundwork in this area. rsc.org A key challenge will be to develop methods that are not only highly enantioselective but also efficient and scalable.
Potential catalytic strategies for investigation are outlined in the table below.
| Catalytic Approach | Catalyst Type | Potential Advantages | Key Research Goal |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | High turnover numbers, potential for industrial scale-up. | Development of a suitable N-protected 2-amino-2-phenylacrylic acid precursor. |
| Chiral Phase-Transfer Catalysis | Cinchona alkaloid-derived catalysts | Operational simplicity, mild reaction conditions. | Optimization of the alkylation of a protected glycine (B1666218) Schiff base with a 2-halonitrobenzene precursor. |
| Enantioselective Imino-Aldol Reaction | Chiral Lewis acid or Brønsted acid catalysts | Direct formation of β-amino ester precursors with high stereocontrol. rsc.org | Adaptation of existing protocols to accommodate the specific electronic and steric properties of the aniline-derived imine. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique arrangement of functional groups in sodium 2-(2-aminophenyl)acetate suggests a rich and underexplored reactive landscape. The primary amino group, the carboxylate, and the activated aromatic ring can participate in a wide array of chemical transformations. Future research should aim to uncover novel reactivity patterns beyond standard functional group manipulations.
One promising avenue is the exploration of intramolecular cyclization reactions. The proximity of the amino group and the acetic acid side chain could facilitate the synthesis of novel heterocyclic systems, such as lactams or more complex fused-ring structures, under appropriate conditions. Furthermore, the aniline (B41778) moiety makes the compound a suitable precursor for reactions like the Heck reaction following in-situ diazotization, opening pathways to complex substituted indole (B1671886) derivatives. google.com
Another area of focus should be the use of modern synthetic methods, such as transition-metal-catalyzed cross-coupling and C-H activation, to functionalize both the aromatic ring and the α-carbon. This could lead to a diverse library of derivatives with tailored electronic and steric properties for various applications. The development of electrochemical methods, potentially mediated by titanium or other metals, could also offer new synthetic routes. acs.org
Advanced In Silico Modeling for Predictive Chemistry and Rational Design
Computational chemistry offers powerful tools to accelerate the discovery and optimization of synthetic routes and applications for this compound. Future research should leverage advanced in silico modeling to predict reactivity, design novel derivatives, and understand potential interactions with biological or material targets. mdpi.comnih.gov
Homology modeling could be employed if a biological target is identified, allowing for the generation of 3D protein structures to study binding interactions, a technique used for other amine derivatives. plos.org Molecular dynamics simulations can provide insights into the conformational stability and dynamics of the molecule and its derivatives in different environments. nih.gov This is particularly relevant for designing inhibitors or functional materials where specific conformations are required.
Furthermore, in silico screening can predict properties like cocrystallization propensity and solubility, which is crucial for pharmaceutical development and material formulation. researchgate.net By calculating parameters like mixing enthalpies, researchers can identify suitable coformers to enhance the physicochemical properties of the parent compound.
Key areas for computational investigation include:
| Modeling Technique | Application Area | Research Objective |
| Density Functional Theory (DFT) | Reactivity Prediction | Calculating reaction energy barriers for proposed novel transformations; predicting spectroscopic properties. acs.org |
| Molecular Docking | Target Interaction | Screening for potential biological targets; predicting binding modes and affinities of novel derivatives. mdpi.com |
| Molecular Dynamics (MD) | Conformational Analysis | Assessing the structural stability of derivatives and their complexes with other molecules. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Rational Design | Building models that correlate structural features with observed activity to guide the synthesis of more potent compounds. |
Expanding the Scope of Applications in Emerging Material Technologies
The bifunctional nature of 2-(2-aminophenyl)acetate makes it an attractive candidate as a monomer or functional additive in the development of advanced materials. While aminophenyl compounds have been used to create materials like polyporphyrin films and functional polymers, the specific use of the 2-amino isomer of phenylacetic acid is not well-explored. researchgate.net
A significant future direction is its incorporation into high-performance polymers like polyimides. acs.org The amino group can react with anhydrides to form the polyimide backbone, while the carboxylic acid moiety could be used for post-polymerization modification, for introducing pendant functional groups, or for improving solubility and processing characteristics. Its structure could also be integrated into covalent organic frameworks (COFs), potentially creating materials with tailored porosity and catalytic activity. mdpi.com
Another emerging application is in the field of organic electronics. The aromatic core and reactive functional groups could allow for the synthesis of novel organic semiconductors, conductive polymers, or components for dye-sensitized solar cells after suitable chemical modification.
Addressing Sustainability and Scalability in Production
For any chemical compound to find widespread application, its synthesis must be sustainable and scalable. A major challenge for the future will be to move away from classical, multi-step synthetic routes that often use harsh reagents and generate significant waste. Research into the production of aminophenyl acetates has explored catalytic hydrogenation of the corresponding nitrophenyl precursors, which is a step toward scalability. google.com
Future efforts should concentrate on green chemistry principles. This includes:
Catalysis: Developing highly efficient and recyclable catalysts, potentially using earth-abundant metals, to replace stoichiometric reagents.
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis. Flow reactors can offer improved heat and mass transfer, enhanced safety, and easier scalability for key synthetic steps like nitration, hydrogenation, and coupling reactions.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.
Interdisciplinary Research with Related Fields of Chemistry and Materials Science
The full potential of this compound will be unlocked through collaboration across different scientific disciplines. The structural motifs within the molecule are relevant to medicinal chemistry, supramolecular chemistry, and materials science.
Collaborations between synthetic organic chemists and computational chemists can accelerate the design and discovery of new reactions and derivatives, as outlined in section 9.3. mdpi.comresearchgate.net Partnering with materials scientists is essential for developing and characterizing new polymers and functional materials. acs.orgresearchgate.net Furthermore, investigations with biochemists and pharmacologists could uncover novel biological activities, building on work that has identified antimicrobial properties in related aminophenylacetic acid derivatives. sigmaaldrich.comresearchgate.net Such interdisciplinary projects will be crucial for translating fundamental chemical research into practical applications.
Q & A
Advanced Research Question
- Docking Studies : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., Src kinase) based on structural analogs .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using descriptors like polar surface area (52.32 Ų) and LogP (0.93) .
- ADMET Prediction : Tools like SwissADME assess bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions.
What experimental precautions are necessary to handle this compound safely in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles due to irritant properties .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Waste Disposal : Segregate aqueous and organic waste; neutralize acidic/basic byproducts before disposal .
- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) to prevent exothermic reactions.
How does the sodium counterion influence the compound’s reactivity compared to its methyl ester analogs?
Advanced Research Question
The sodium carboxylate enhances water solubility and nucleophilicity, enabling:
- Aqueous-Phase Reactions : Direct use in coupling reactions without prior hydrolysis (e.g., amide bond formation with TBTU/2,6-lutidine in DCM) .
- Metal Coordination : Potential chelation with transition metals (e.g., Cu²⁺ in click chemistry) .
In contrast, methyl esters require saponification for further functionalization, adding steps to synthetic workflows .
What role does this compound play in enzyme inhibition studies?
Advanced Research Question
The compound’s aromatic amine and carboxylate groups mimic natural enzyme substrates. For example:
- Kinase Inhibition : Structural analogs (e.g., triazole derivatives) compete with ATP for binding to Src kinase’s active site .
- Enzyme Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities (KD) and inhibition constants (IC₅₀).
- Mechanistic Probes : Isotope-labeled derivatives (e.g., ¹³C-carboxylate) track metabolic pathways via NMR or LC-MS.
How can researchers address batch-to-batch variability in this compound synthesis?
Advanced Research Question
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity.
- Quality Control (QC) : Standardize HPLC methods (e.g., C18 column, 0.1% TFA in H₂O/MeCN gradient) with retention time and UV-Vis spectral matching.
- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using response surface methodology (RSM) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
